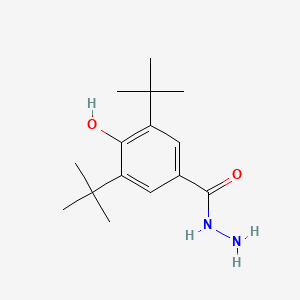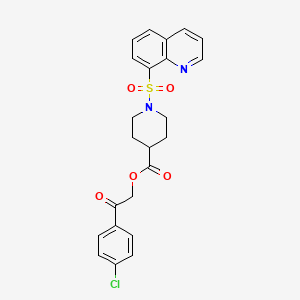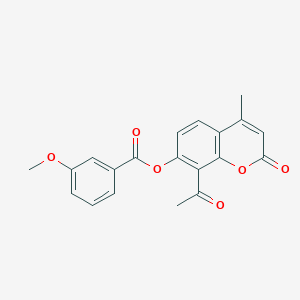
3,5-di-tert-butyl-4-hydroxybenzohydrazide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
3,5-Di-tert-butyl-4-hydroxybenzohydrazide has been utilized in the synthesis of new compounds with antioxidant properties. For example, its reaction with aryl hydrazides led to the creation of compounds with significant free-radical scavenging ability, as demonstrated in assays such as DPPH and FRAP (Shakir, Ariffin, & Abdulla, 2014). This highlights its role in developing antioxidants, which are crucial in combatting oxidative stress in biological systems.
Antioxidant Efficiency in Lipid Peroxidation
In the context of lipid peroxidation, a process linked to cellular damage, this compound showed high antioxidant efficiency. This was observed in nonenzymatic human erythrocyte membrane lipid peroxidation models, indicating its potential as a protective agent against oxidative damage in biological membranes (Kolyada, Osipova, Berberova, Shpakovsky, & Milaeva, 2018).
Catalytic Applications
This compound has been used in the synthesis of various catalytic compounds. For instance, Schiff bases derived from its condensation with other aldehydes were used to create iron(III) and cobalt(III) complexes. These complexes demonstrated catalytic efficiency in oxidation reactions, such as the microwave-assisted solvent-free peroxidative oxidation of alcohols (Sutradhar et al., 2016). This showcases its potential in developing catalysts for chemical synthesis.
Role in Diesel Fuel Stabilization
In the field of fuel technology, derivatives of this compound have been employed as additives for the stabilization of ecologically clean diesel fuel. These additives, which are primarily sterically hindered phenol derivatives, have been effective in enhancing the stability and performance of diesel fuels (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).
Applications in Molecular Synthesis
The compound has been instrumental in various molecular synthesis processes. For example, it was used in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating its utility in creating complex organic molecules (Yi, 2003). This indicates its versatility in organic chemistry and potential applications in pharmaceutical and material sciences.
Propiedades
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(13(19)17-16)8-11(12(10)18)15(4,5)6/h7-8,18H,16H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRUFKGBSZSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)

![ethyl 4-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3556754.png)
![4-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3556759.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3556766.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![N-(2-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3556777.png)
![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)

![4-[(3,4-diethoxybenzylidene)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B3556795.png)
![2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3556800.png)
![2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3556806.png)

